N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride
Description
“N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride” is a synthetic organic compound that belongs to the class of acetamides. It features a benzo[d]thiazole ring substituted with fluorine, a fluorophenyl group, and a morpholinoethyl side chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O2S.ClH/c22-16-3-1-15(2-4-16)13-20(27)26(8-7-25-9-11-28-12-10-25)21-24-18-6-5-17(23)14-19(18)29-21;/h1-6,14H,7-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSXZQQUENAKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CC4=CC=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzo[d]thiazole ring: Starting from a suitable precursor, such as 2-aminothiophenol, the benzo[d]thiazole ring can be synthesized through cyclization reactions.
Introduction of fluorine atoms: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Acetamide formation: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Morpholinoethyl side chain attachment: The morpholinoethyl group can be attached via nucleophilic substitution reactions using morpholine and an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]thiazole ring or the morpholinoethyl side chain.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The fluorine atoms and other substituents may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may include the use of strong bases or acids, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound may have a range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of “N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride” would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or ion channels. The pathways involved may include modulation of signal transduction, inhibition of enzyme activity, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-chlorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride
- N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-bromophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride
Uniqueness
The uniqueness of “N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride” lies in its specific substitution pattern with fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its chloro- or bromo-substituted analogs.
Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzothiazole moiety : Known for various biological activities, particularly in anticancer drug design.
- Fluorinated phenyl rings : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Morpholine group : Often associated with improved solubility and bioavailability.
Molecular Formula : C23H24ClF2N3OS
CAS Number : [Not provided in the sources]
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide have shown:
- Inhibition of EGFR Kinase : Compounds with similar scaffolds demonstrated IC50 values ranging from 54 nM to 96 nM against EGFR, a common target in cancer therapy .
- Cytotoxicity against Cancer Cell Lines : Studies report varying degrees of cytotoxicity against cell lines such as MCF-7 and HCT116, with some derivatives showing IC50 values as low as 2.49 µM .
The mechanism through which these compounds exert their effects often involves:
- Inhibition of Specific Kinases : The benzothiazole structure allows for interaction with ATP-binding sites in kinases.
- Induction of Apoptosis : Flow cytometry analyses have shown that certain derivatives can induce apoptosis in cancer cells, suggesting a potential pathway for therapeutic action .
Case Studies
- Study on EGFR Inhibition :
- Anticonvulsant Activity :
Data Tables
| Compound | Target Kinase | IC50 (nM) | Cell Line Tested | Activity Type |
|---|---|---|---|---|
| Similar Compound 1 | EGFR | 54.0 | MCF-7 | Inhibition |
| Similar Compound 2 | VEGFR | 150 | HCT116 | Inhibition |
| Target Compound | Unknown | Not specified | Various | Cytotoxicity |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be validated?
The synthesis typically involves multi-step reactions, including amidation, alkylation, and salt formation. For example, amidation steps may use Na₂CO₃ as a base and CH₂Cl₂ as a solvent under controlled pH and temperature . Purification often employs gradient elution via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate . Purity validation requires NMR (¹H/¹³C), mass spectrometry (ESI/APCI), and HPLC. Fluorine atoms in the benzothiazole and phenyl groups may influence spectral splitting patterns, necessitating careful interpretation .
Q. How is the molecular structure characterized, and what functional groups are critical for activity?
Key structural features include the 6-fluoro-benzothiazole core, 4-fluorophenyl acetamide, and morpholinylethyl side chain. NMR spectroscopy confirms substituent positions (e.g., δ 7.69 ppm for aromatic protons) , while X-ray crystallography (if available) resolves stereochemistry. The morpholine group enhances solubility and pharmacokinetics, while fluorinated moieties improve target binding and metabolic stability .
Q. What preliminary biological assays are recommended for this compound?
Initial screening should include:
- Enzyme inhibition assays : Test interactions with kinases or proteases via fluorescence polarization or FRET.
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial activity : Disk diffusion against Gram-positive/negative bacteria . Parallel controls (e.g., unfluorinated analogs) help isolate the impact of fluorine substituents .
Advanced Research Questions
Q. How can reaction yields be optimized for the morpholinylethyl side-chain incorporation?
Yield optimization hinges on:
- Temperature control : Maintain 0–5°C during alkylation to minimize side reactions.
- Catalyst selection : Use DMAP or HOBt for efficient amide bond formation .
- Protective groups : Temporarily protect the benzothiazole nitrogen with Boc to prevent undesired substitutions . Post-reaction, acid hydrolysis (HCl) generates the hydrochloride salt, requiring strict moisture control to avoid decomposition .
Q. What strategies resolve contradictions in biological activity data across assays?
Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or off-target effects. Mitigation strategies:
- Dose-response curves : Confirm EC₅₀/IC₅₀ consistency across replicates.
- Selectivity profiling : Use kinase inhibitor panels or proteome-wide affinity chromatography .
- Metabolite screening : LC-MS/MS identifies degradation products that may interfere with assays .
Q. How can structure-activity relationship (SAR) studies guide further modifications?
Prioritize modifications based on:
- Fluorine positioning : Compare 6-fluoro vs. 4-fluoro analogs for target affinity .
- Morpholine replacement : Test piperidine or pyrrolidine variants to optimize logP and BBB penetration .
- Acetamide linker : Replace with sulfonamide or urea groups to assess conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
